molecular formula C19H19ClN4O3S B2661691 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946304-19-4

3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2661691
CAS No.: 946304-19-4
M. Wt: 418.9
InChI Key: AIRKOYJSAVHXRP-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core linked to a substituted pyrimidine moiety. The molecule’s structure includes a 3-chlorophenyl group attached to the sulfonamide nitrogen, while the pyrimidine ring is substituted with ethoxy (C₂H₅O) and methyl (CH₃) groups at positions 6 and 2, respectively.

Properties

IUPAC Name

3-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRKOYJSAVHXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfonamide moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions starting from 2-methylpyrimidine and involves the introduction of an ethoxy group followed by coupling with various anilines to form the final structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been shown to inhibit certain enzymatic activities, which can disrupt cellular processes associated with inflammation and cancer cell proliferation.

2. Anti-Cancer Activity

Research indicates that sulfonamide derivatives exhibit anti-cancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential for further investigation.

3. Cardiovascular Effects

A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models showed significant alterations in cardiovascular parameters. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular conditions .

Case Studies

Several studies have explored the biological activity of similar compounds within the sulfonamide class:

Study Compound Findings
Figueroa-Valverde et al. (2024)4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure and coronary resistance in isolated rat hearts .
Research on pyrimidine derivativesVarious derivativesInduced apoptosis in cancer cell lines; inhibition of growth factors .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Theoretical studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable characteristics for drug development .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • The compound shows promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, particularly through the inhibition of tyrosine kinases, which are crucial in cancer signaling pathways .
  • Antimicrobial Properties
    • Research indicates that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell functions, which could lead to novel treatment options for resistant strains .
  • Antiviral Effects
    • The compound has been investigated for its antiviral properties, showing potential effectiveness against viruses like HIV and Hepatitis C. The structure-activity relationship studies highlight that modifications to the pyrimidine moiety can enhance antiviral potency .

Biological Research

  • Enzyme Inhibition Studies
    • The compound has been utilized in enzyme inhibition studies, particularly targeting proteases involved in viral replication. Its ability to selectively inhibit these enzymes positions it as a valuable tool in virology research .
  • Cell Signaling Pathway Modulation
    • Investigations into the modulation of cell signaling pathways have revealed that this compound can alter the activity of several key pathways involved in cell growth and apoptosis, indicating its potential use in therapeutic strategies aimed at regulating these processes .

Material Science

  • Chemical Sensors
    • The compound's unique chemical properties make it suitable for use in developing chemical sensors, particularly those designed to detect biological molecules or environmental pollutants. Its ability to undergo specific chemical reactions can be harnessed for sensor applications .
  • Polymer Chemistry
    • In polymer science, derivatives of this compound are being explored as building blocks for creating functional polymers with tailored properties for applications in electronics and biomedicine .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide on ovarian cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, with detailed analysis revealing its mechanism of action through the inhibition of specific kinases involved in tumor growth .

Case

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-pyrimidine hybrids.

Structural Variations

Compound Name (CAS/Reference) Pyrimidine Substituents Benzene Ring Substituents Key Structural Differences
Target Compound 6-Ethoxy, 2-methyl 3-Chloro Ethoxy group enhances lipophilicity vs. methoxy or halogens.
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Pyrimidin-2-yl (no substituents) 3-Chloro Lack of ethoxy/methyl on pyrimidine reduces steric bulk.
4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide 6-Chloro, 5-methoxy 4-Amino Chloro and methoxy on pyrimidine alter electronic properties.
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) 4-Diethylamino, 6-methyl 4-Methoxy Diethylamino group introduces strong electron-donating effects.
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1) 4-Ethylamino, 6-methyl 2-Fluoro Fluoro substituent increases electronegativity on benzene.

Physicochemical Properties

  • Molecular Weight : Analogs range from 401.5 () to 441.5 g/mol (). The target compound’s molecular weight is estimated to be ~450–470 g/mol based on its structural complexity .
  • Solubility: Ethoxy and methyl groups on the pyrimidine (target compound) likely reduce aqueous solubility compared to amino or methoxy-substituted analogs (e.g., ) .
  • Melting Points : Pyrimidine sulfonamides in the evidence exhibit MPs between 175–178°C (Example 53, ) and higher, suggesting crystalline stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core via cyclization of ethoxy-methylpyrimidine precursors with substituted anilines. Subsequent chlorination and sulfonamide coupling are critical. Key steps include:

  • Cyclization : Use of Pd catalysts or base-mediated conditions (e.g., K₂CO₃) to form the pyrimidine-amine linkage .
  • Sulfonamide Formation : Reacting 3-chlorobenzenesulfonyl chloride with the intermediate phenylpyrimidinylamine under inert atmosphere (N₂/Ar) .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (ethanol/water) to isolate pure product .
    • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature control (0–5°C for exothermic steps), and catalyst screening (e.g., DMAP for nucleophilic substitutions) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C6, methyl at C2) and sulfonamide connectivity .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection (λ = 254 nm) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry; for example, confirming the planar geometry of the pyrimidine ring and sulfonamide torsion angles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports antibacterial activity (e.g., IC₅₀ = 2 µM) while another shows no effect:

  • Reproducibility Checks : Standardize assay conditions (pH, bacterial strain, incubation time) .
  • Target Validation : Use knockout bacterial strains or competitive binding assays to confirm enzyme targets (e.g., acps-pptase) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the sulfonamide group .

Q. How can the metabolic stability of this compound be enhanced without compromising target affinity?

  • Rational Design :

  • Trifluoromethyl Substitution : Replace the ethoxy group with CF₃ to improve lipophilicity and reduce oxidative metabolism .
  • Isotopic Labeling : Deuteration at metabolically vulnerable sites (e.g., methyl groups) to prolong half-life .
  • Prodrug Approaches : Mask the sulfonamide as a pivaloyloxymethyl ester for improved oral bioavailability .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies :

  • Enzyme Assays : Monitor acps-pptase activity via malachite green phosphate detection (λ = 620 nm) .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd) to confirm competitive vs. allosteric inhibition .
    • Structural Biology : Co-crystallize the compound with target enzymes (e.g., acps-pptase) to identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Methodology :

  • Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HepG2) using MTT assays .
  • Off-Target Screening : Utilize kinase profiling panels (Eurofins) to identify unintended targets .
  • Meta-Analysis : Compare data with structurally analogous sulfonamides (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify SAR trends .

Experimental Design

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

  • Model Selection :

  • Rodents : Sprague-Dawley rats for IV/PO administration; plasma sampling at 0.5, 1, 2, 4, 8, 24 h .
  • Tissue Distribution : LC-MS/MS quantification in liver, kidney, and brain homogenates to assess penetration .
    • Parameters : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.